molecular formula C13H12F3N5O2 B1531144 2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate CAS No. 1221724-15-7

2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate

Cat. No.: B1531144
CAS No.: 1221724-15-7
M. Wt: 327.26 g/mol
InChI Key: YTHDKUGMNYOWES-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate is a chemical compound with a complex structure that includes a trifluoroethyl group, a cyclopropyl group, and a tetrazolyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method includes the reaction of cyclopropylamine with sodium azide and a suitable carbonyl compound under specific conditions to form the tetrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The trifluoroethyl group can be reduced to form less fluorinated analogs.

  • Substitution: : The tetrazolyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Less fluorinated analogs.

  • Substitution: : Various substituted tetrazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It may serve as a probe in biological studies to understand cellular processes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for conditions involving inflammation or infection.

  • Industry: : It can be used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the desired outcome.

Comparison with Similar Compounds

This compound is unique due to its trifluoroethyl group and the presence of the cyclopropyl and tetrazolyl groups

List of Similar Compounds

  • Trifluoroethylbenzene

  • Cyclopropylamine derivatives

  • Tetrazole-based pharmaceuticals

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c14-13(15,16)7-23-12(22)17-9-3-1-2-8(6-9)11-18-19-20-21(11)10-4-5-10/h1-3,6,10H,4-5,7H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDKUGMNYOWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124061
Record name Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-15-7
Record name Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221724-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
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2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
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2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
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2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
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2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate

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